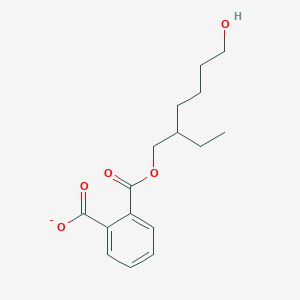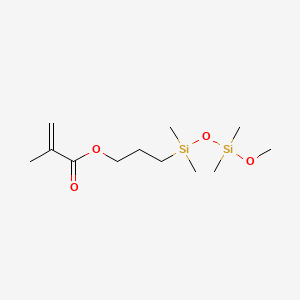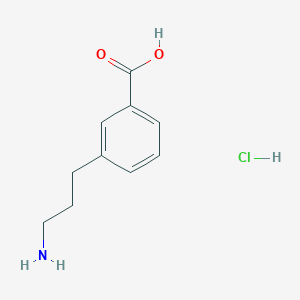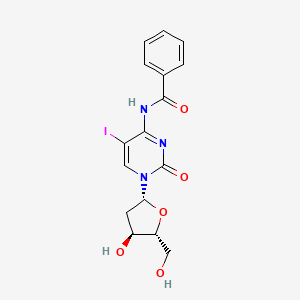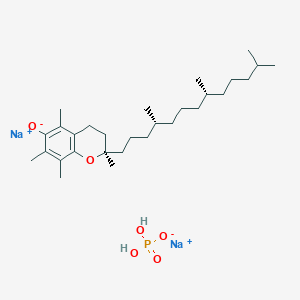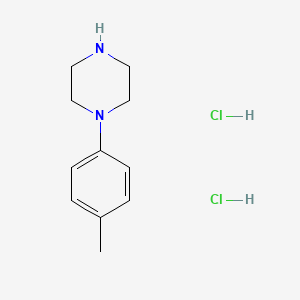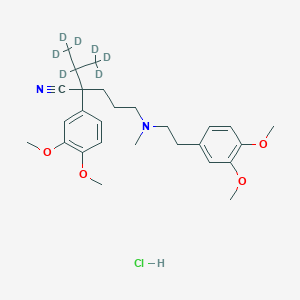
6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Carboxyl-4-phenyl-3,4-dihydrocoumarin cinchonidine salt (6C4P3,4DHC) is a unique compound with a wide range of applications in science and industry. It is a salt form of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin (6C4P3,4DH) and is commonly used as a reagent in biochemical and physiological experiments. 6C4P3,4DHC is a highly reactive compound and has been used in various fields such as drug synthesis, drug delivery, and chemical analysis.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt involves the reaction of 4-phenyl-3,4-dihydrocoumarin with maleic anhydride to form 6-carboxy-4-phenyl-3,4-dihydrocoumarin, which is then reacted with cinchonidine to form the final product.
Starting Materials
4-phenyl-3,4-dihydrocoumarin, maleic anhydride, cinchonidine
Reaction
Step 1: 4-phenyl-3,4-dihydrocoumarin is reacted with maleic anhydride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form 6-carboxy-4-phenyl-3,4-dihydrocoumarin., Step 2: The resulting 6-carboxy-4-phenyl-3,4-dihydrocoumarin is then reacted with cinchonidine in the presence of a base such as sodium hydroxide or potassium hydroxide to form 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt.
Mechanism Of Action
6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt acts as a reagent in biochemical and physiological experiments. It acts as a catalyst in the synthesis of various pharmaceuticals and other compounds. In addition, 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt acts as a proton acceptor in the formation of hydrogen bonds, which is important in the formation of stable complexes.
Biochemical And Physiological Effects
6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt has a wide range of biochemical and physiological effects. It has been shown to increase the solubility of drugs, which increases their bioavailability. In addition, it has been shown to increase the activity of enzymes, which is important for the metabolism of drugs. Furthermore, 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt has been shown to increase the stability of proteins and peptides, which is important for their structure and function.
Advantages And Limitations For Lab Experiments
6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt has several advantages for use in laboratory experiments. It is a highly reactive compound, which makes it suitable for use in a variety of reactions. In addition, it is a relatively inexpensive reagent, which makes it cost-effective for use in experiments. However, there are some limitations for its use in laboratory experiments. It is a highly toxic compound, and proper safety precautions must be taken when handling it. In addition, it is a highly reactive compound and can react with other compounds, which can lead to unwanted side reactions.
Future Directions
There are several potential future directions for the use of 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt. One potential direction is the use of 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt as a drug delivery system. It has been shown to increase the solubility of drugs, which could potentially increase their bioavailability. In addition, 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt could be used to increase the stability of proteins and peptides, which could be beneficial for the development of new drugs. Finally, 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt could be used in the synthesis of new pharmaceuticals, such as antiepileptic drugs, antibiotics, and anti-cancer drugs.
Scientific Research Applications
6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various pharmaceuticals, such as antiepileptic drugs, antibiotics, and anti-cancer drugs. It has also been used as a catalyst in organic synthesis reactions. In addition, 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt has been used in the analysis of proteins and peptides, as well as in the analysis of nucleic acids.
properties
CAS RN |
380636-40-8 |
|---|---|
Product Name |
6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt |
Molecular Formula |
C₃₅H₃₄N₂O₅ |
Molecular Weight |
562.65 |
synonyms |
(8α,9R)-Cinchonan-9-ol (4R)-3,4-Dihydro-2-oxo-4-phenyl-2H-1-benzopyran-6-carboxylate; (R)-Quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-Oxo-4-phenylchroman-6-carboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(|AS)-|A-[[(1S)-1-Carboxyethyl]amino]benzenebutanoic Acid 1-Methyl Ester](/img/structure/B1146623.png)
![[(1S,5S,8S,9S,10S,13S,14S,17S)-1-Hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1146629.png)
